N-(1H-1,3-benzimidazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide

Physicochemical profiling Drug-likeness Permeability

N-(1H-1,3-benzimidazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide (CAS 1040704-07-1, MW 320.35 g/mol, C18H16N4O2) is a synthetic small molecule belonging to the indole–benzimidazole acetamide hybrid class. It features a benzimidazole core linked via an acetamide bridge to a 5-methoxyindole moiety, with the indole nitrogen (N-1) serving as the attachment point.

Molecular Formula C18H16N4O2
Molecular Weight 320.3 g/mol
Cat. No. B4510754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-1,3-benzimidazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide
Molecular FormulaC18H16N4O2
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=NC4=CC=CC=C4N3
InChIInChI=1S/C18H16N4O2/c1-24-13-6-7-16-12(10-13)8-9-22(16)11-17(23)21-18-19-14-4-2-3-5-15(14)20-18/h2-10H,11H2,1H3,(H2,19,20,21,23)
InChIKeyQXIZLZKPBDWXMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-1,3-benzimidazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide – Chemical Identity and Baseline Characterization for Procurement


N-(1H-1,3-benzimidazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide (CAS 1040704-07-1, MW 320.35 g/mol, C18H16N4O2) is a synthetic small molecule belonging to the indole–benzimidazole acetamide hybrid class . It features a benzimidazole core linked via an acetamide bridge to a 5-methoxyindole moiety, with the indole nitrogen (N-1) serving as the attachment point . The compound is commercially available as a research-grade screening compound (≥95% purity), with calculated logP of 2.94, logD7.4 of 2.94, topological polar surface area (TPSA) of 53.2 Ų, and two hydrogen-bond donors . This specific substitution pattern – 5-methoxy on indole and direct N-(benzimidazol-2-yl) acetamide linkage – distinguishes it from other indole–benzimidazole hybrids bearing different substitution or linker geometries.

Why Generic Substitution of N-(1H-1,3-benzimidazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide with Unsubstituted or Differently Linked Analogs Fails


The indole–benzimidazole acetamide scaffold is highly sensitive to three structural variables: indole substitution, benzimidazole substitution, and linker geometry. In a series of methylsulfonyl indole–benzimidazole derivatives, specific sidechain modifications at the indole 5-position and benzimidazole N-1 position fundamentally altered ERα affinity and anticancer potency, with IC50 differences exceeding 3-fold between closely related analogs [1]. The 5-methoxy group on indole is known to modulate electronic character, hydrogen-bonding capacity, and metabolic stability relative to the unsubstituted indole [2]. Furthermore, the indol-1-yl attachment in the target compound creates a distinct spatial orientation compared to indol-3-yl linked analogs such as N-(1H-benzimidazol-2-yl)-2-(1H-indol-3-yl)acetamide (BDBM41646), which has demonstrated STAT3 inhibitory activity (IC50 = 4.98 μM) [2]. These structural nuances mean that in-class compounds cannot be assumed interchangeable without quantitative comparative data.

Quantitative Differentiation Evidence for N-(1H-1,3-benzimidazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide vs. Closest Analogs


Lipophilicity and Polarity Comparison: 5-Methoxyindole vs. Unsubstituted Indole Analog

The target compound bearing a 5-methoxy substituent on the indole ring shows reduced lipophilicity (logP = 2.94) and lower topological polar surface area (TPSA = 53.2 Ų) compared to the unsubstituted indole analog N-(1H-1,3-benzimidazol-2-yl)-2-(1H-indol-1-yl)acetamide (calculated clogP ≈ 3.31; TPSA ≈ 62.7 Ų) [1]. The methoxy group introduces an additional hydrogen-bond acceptor (total HBA = 4 vs. 3 for the des-methoxy analog), while hydrogen-bond donor count remains 2 . This altered polarity profile may influence membrane permeability and solubility characteristics relevant to cell-based assay performance.

Physicochemical profiling Drug-likeness Permeability

STAT3 Pathway Inhibition Potential: 5-Methoxy Substitution and Indol-1-yl Linkage vs. Indol-3-yl Analog

The closest analog with published bioactivity data, N-(1H-benzimidazol-2-yl)-2-(1H-indol-3-yl)acetamide (BDBM41646), demonstrated STAT3 inhibition with an IC50 of 4.98 μM in a PubChem bioassay [1]. The target compound differs by two key features: (i) a 5-methoxy substituent on the indole ring, and (ii) an indol-1-yl rather than indol-3-yl attachment to the acetamide linker. In related indole–benzimidazole series, substitution at the indole 5-position has been shown to significantly modulate target affinity; for example, methylsulfonyl indole–benzimidazoles with 5-substitution showed IC50 values of 6.43 μM (HCT116), 9.62 μM (A549), and 8.07 μM (A375) compared to erlotinib's 17.86, 19.41, and 23.81 μM respectively [2]. The 5-methoxy group in the target compound is expected to alter STAT3 binding interactions relative to the unsubstituted analog, though direct comparative STAT3 data for the target compound are not yet published.

STAT3 inhibition Cancer signaling Transcription factor

Anticancer Cytotoxicity Potential: Indole–Benzimidazole Acetamide Scaffold vs. Standard Chemotherapeutics

In a study of benzimidazole- and indole-based pro-apoptotic agents targeting Bcl-2, structurally related compounds bearing indole–benzimidazole acetamide motifs demonstrated promising cytotoxicity: compound 8b showed IC50 values of 12.69–12.83 μM against MDA-MB-231 (breast cancer), while 8c exhibited IC50 of 11.63 μM against A549 (lung adenocarcinoma) [1]. These compounds share the indole–benzimidazole hybrid architecture with the target compound, though they incorporate a carboxyhydrazine methylene linker rather than a direct acetamide bridge. The target compound's direct N-(benzimidazol-2-yl) acetamide linkage and 5-methoxy substitution represent a distinct connectivity that may confer different Bcl-2 binding kinetics and selectivity profiles.

Anticancer activity Bcl-2 inhibition Apoptosis

Recommended Research Application Scenarios for N-(1H-1,3-benzimidazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide Based on Differentiation Evidence


STAT3 Pathway Probe for SAR Expansion Around Indole Substitution

Given that the des-methoxy, indol-3-yl analog (BDBM41646) has confirmed STAT3 inhibitory activity (IC50 = 4.98 μM), the target compound – with its 5-methoxy substitution and indol-1-yl linkage – serves as a structurally distinct probe for STAT3-focused medicinal chemistry campaigns [1]. Researchers investigating how indole substitution pattern and linker attachment geometry affect STAT3 binding affinity and selectivity can use this compound as a key SAR tool alongside the indol-3-yl analog [1][2].

Physicochemical Property-Driven Screening Library Diversification

The compound's calculated physicochemical profile (logP = 2.94; TPSA = 53.2 Ų; HBA = 4; HBD = 2) differs from the des-methoxy analog (clogP ≈ 3.31; TPSA ≈ 62.7 Ų; HBA = 3) in ways that may affect membrane permeability and solubility [1][2]. Procurement of this compound is thus warranted for screening libraries that require balanced lipophilicity with enhanced hydrogen-bond acceptor capacity, particularly for targets where indole 5-methoxy interactions are hypothesized to contribute to binding (e.g., kinase ATP pockets, GPCR orthosteric sites).

Bcl-2 Targeted Anticancer Screening with Altered Linker Geometry

The indole–benzimidazole scaffold has demonstrated Bcl-2 inhibitory and pro-apoptotic activity, with analogs showing IC50 values of 11.63–12.83 μM against breast and lung cancer lines [1]. The target compound's direct N-(benzimidazol-2-yl) acetamide linker – as opposed to the extended carboxyhydrazine methylene linker in reported Bcl-2 actives – provides a more conformationally restricted probe for investigating how linker flexibility and geometry affect Bcl-2 binding pocket occupancy [1].

Kinase Selectivity Profiling in Indole–Benzimidazole Chemical Space

The benzimidazole moiety is a privileged kinase-binding scaffold, and indole–benzimidazole hybrids have been patented as kinase inhibitors (e.g., mTOR, VEGFR-2) [1][2]. The target compound's specific substitution pattern (5-methoxyindole, direct N-benzimidazol-2-yl acetamide) occupies a distinct region of indole–benzimidazole chemical space not represented by typical kinase inhibitor libraries. Its procurement enables selectivity profiling against kinase panels to identify potential kinase targets that preferentially accommodate the 5-methoxyindole pharmacophore [2].

Quote Request

Request a Quote for N-(1H-1,3-benzimidazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.